molecular formula C10H9ClN2O B1607652 3-(4-Chlorophenyl)-5-ethyl-1,2,4-oxadiazole CAS No. 196301-93-6

3-(4-Chlorophenyl)-5-ethyl-1,2,4-oxadiazole

Cat. No. B1607652
M. Wt: 208.64 g/mol
InChI Key: PLPLVENHKIILDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Chlorophenyl)-5-ethyl-1,2,4-oxadiazole (CEPO) is an organic compound belonging to the class of oxadiazoles. It is a heterocyclic compound with a five-membered ring containing two nitrogen atoms and three carbon atoms. CEPO is an important molecule in the field of medicinal chemistry due to its potential therapeutic applications. It is a versatile building block for the synthesis of novel compounds with various biological activities.

Scientific Research Applications

  • Antihypertensive Activity : A study synthesized 3-arylsulfonylmethyl-1,2,4-oxadiazole-5-carboxylic acid derivatives, including a compound similar to 3-(4-Chlorophenyl)-5-ethyl-1,2,4-oxadiazole. These derivatives, particularly the hydrazide derivative, exhibited antihypertensive activity in rats, indicating potential applications in cardiovascular medicine (Santilli & Morris, 1979).

  • Histamine H3 Receptor Antagonism : Another research focused on replacing the isothiourea moiety of known histamine H3 antagonists with 5-membered heteroaromatic systems. 3-[(4-Chlorophenyl)methyl]-5-[2-(1H-imidazol-4-yl)ethyl] 1,2,4-oxadiazole (GR175737) was identified as a potent, selective, orally active, and centrally penetrating H3 antagonist, suggesting its use in treatments related to histamine activities (Clitherow et al., 1996).

  • Antibacterial and Anti-Enzymatic Properties : A study synthesized N-substituted 5-[(4-chlorophenoxy) methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides, revealing their potential as antibacterial agents against both gram-negative and gram-positive bacteria. Additionally, these compounds exhibited moderate inhibitory effects on the α-chymotrypsin enzyme (Siddiqui et al., 2014).

  • Antibacterial and Thermal Properties : Research into the synthesis of unsymmetrical 1,3,4-oxadiazoles, including a compound similar to 3-(4-Chlorophenyl)-5-ethyl-1,2,4-oxadiazole, highlighted their antibacterial activity against Gram-positive bacteria and their thermal stability, which could have implications in material science (Arora et al., 2012).

  • α-Glucosidase Inhibitory Potential : A series of N‐aryl/aralkyl derivatives of 2‐methyl‐2‐{5‐(4‐chlorophenyl)‐1,3,4‐oxadiazole‐2ylthiol}acetamide were synthesized and evaluated for their α‐glucosidase inhibitory potential. Some compounds in this series were found to be promising inhibitors, suggesting a potential application in managing diabetes (Iftikhar et al., 2019).

properties

IUPAC Name

3-(4-chlorophenyl)-5-ethyl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O/c1-2-9-12-10(13-14-9)7-3-5-8(11)6-4-7/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLPLVENHKIILDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NO1)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60384515
Record name 3-(4-chlorophenyl)-5-ethyl-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60384515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Chlorophenyl)-5-ethyl-1,2,4-oxadiazole

CAS RN

196301-93-6
Record name 3-(4-chlorophenyl)-5-ethyl-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60384515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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